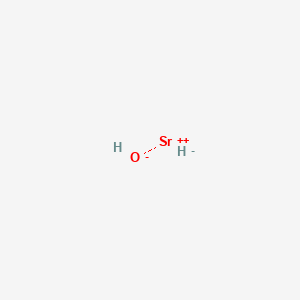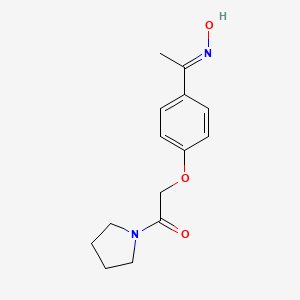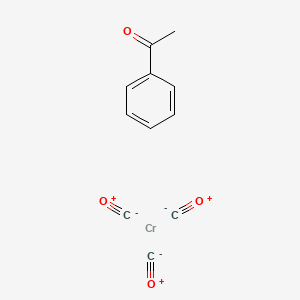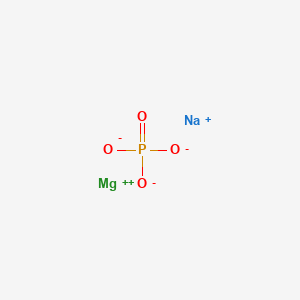
Protected cyclic RGDfK(NH2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protected cyclic RGDfK(NH2) is a cyclic pentapeptide that contains the amino acids arginine, glycine, aspartic acid, phenylalanine, and lysine. This compound is known for its high affinity for integrin receptors, particularly alphaVbeta3 integrin, which plays a crucial role in cell adhesion, migration, and angiogenesis. The protected form of this peptide is often used in various scientific research applications, including cancer diagnosis and therapy, due to its ability to target specific cell receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of protected cyclic RGDfK(NH2) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is then cyclized to form the cyclic structure, and the protecting groups are removed to yield the final product. High dilution conditions are often employed during the cyclization step to prevent cyclodimerization .
Industrial Production Methods
Industrial production of protected cyclic RGDfK(NH2) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are commonly used to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
Protected cyclic RGDfK(NH2) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic disulfide bonds, while substitution can result in peptides with altered binding affinities and biological activities.
科学研究应用
Protected cyclic RGDfK(NH2) has a wide range of scientific research applications, including:
Cancer Diagnosis and Therapy: The peptide is used as a targeting ligand for integrin receptors overexpressed on tumor cells, enabling the delivery of therapeutic agents directly to cancer cells.
Drug Delivery Systems: It is employed in the design of nanocarriers and liposomes for targeted drug delivery, enhancing the efficacy and reducing the side effects of chemotherapeutic drugs.
Tissue Engineering: It is used in the development of biomaterials and scaffolds for tissue engineering, promoting cell adhesion and proliferation.
作用机制
Protected cyclic RGDfK(NH2) exerts its effects by binding to integrin receptors, particularly alphaVbeta3 integrin, on the surface of cells. This interaction inhibits the integrin-mediated signaling pathways involved in cell adhesion, migration, and angiogenesis. By blocking these pathways, the peptide can prevent tumor growth and metastasis, making it a valuable tool in cancer therapy .
相似化合物的比较
Similar Compounds
Cilengitide (EMD 121974): A cyclic peptide with a similar structure and function, used as an angiogenesis inhibitor in cancer therapy.
Linear RGD Peptides: These peptides have a similar amino acid sequence but lack the cyclic structure, resulting in lower stability and binding affinity.
Uniqueness
Protected cyclic RGDfK(NH2) is unique due to its cyclic structure, which provides higher stability and resistance to proteolysis compared to linear peptides. This enhances its binding affinity for integrin receptors and makes it more effective in targeting tumor cells and delivering therapeutic agents .
属性
分子式 |
C44H65N9O10S |
|---|---|
分子量 |
912.1 g/mol |
IUPAC 名称 |
tert-butyl 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propyl]-5-benzyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetate |
InChI |
InChI=1S/C44H65N9O10S/c1-25-26(2)37(27(3)29-23-44(7,8)63-36(25)29)64(60,61)53-42(46)47-20-14-18-30-38(56)48-24-34(54)49-33(22-35(55)62-43(4,5)6)41(59)52-32(21-28-15-10-9-11-16-28)40(58)51-31(39(57)50-30)17-12-13-19-45/h9-11,15-16,30-33H,12-14,17-24,45H2,1-8H3,(H,48,56)(H,49,54)(H,50,57)(H,51,58)(H,52,59)(H3,46,47,53)/t30-,31-,32+,33-/m0/s1 |
InChI 键 |
SPXAFBLEZPVDOP-SSNHPIBPSA-N |
手性 SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H]3C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3)CCCCN)CC4=CC=CC=C4)CC(=O)OC(C)(C)C)N)C |
规范 SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC3C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC4=CC=CC=C4)CC(=O)OC(C)(C)C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


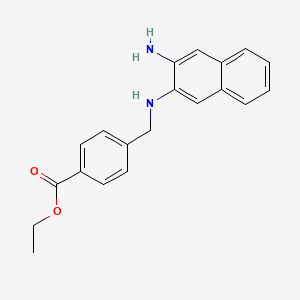
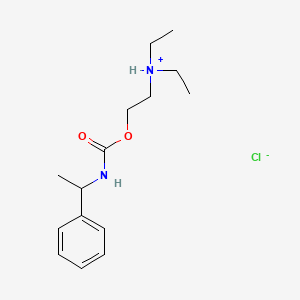
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
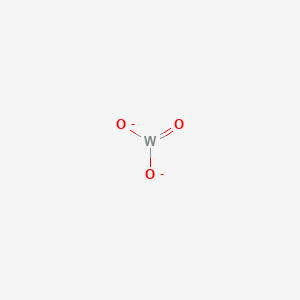
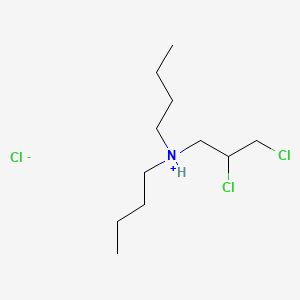
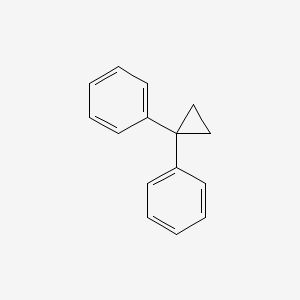
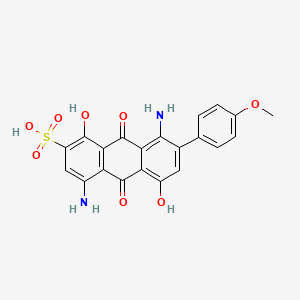
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
